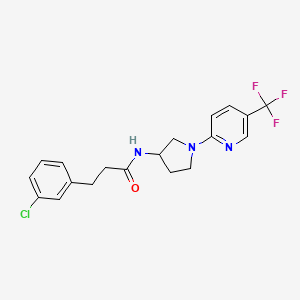

3-(3-chlorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide

CAS No.: 1795493-54-7

Cat. No.: VC6469476

Molecular Formula: C19H19ClF3N3O

Molecular Weight: 397.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795493-54-7 |

|---|---|

| Molecular Formula | C19H19ClF3N3O |

| Molecular Weight | 397.83 |

| IUPAC Name | 3-(3-chlorophenyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]propanamide |

| Standard InChI | InChI=1S/C19H19ClF3N3O/c20-15-3-1-2-13(10-15)4-7-18(27)25-16-8-9-26(12-16)17-6-5-14(11-24-17)19(21,22)23/h1-3,5-6,10-11,16H,4,7-9,12H2,(H,25,27) |

| Standard InChI Key | BEGIVIXXWUQGMH-UHFFFAOYSA-N |

| SMILES | C1CN(CC1NC(=O)CCC2=CC(=CC=C2)Cl)C3=NC=C(C=C3)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name is 3-(3-chlorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide . Its molecular formula is C₁₉H₁₈ClF₃N₃O, with a molecular weight of 413.81 g/mol (calculated from PubChem data for analogous structures ).

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 3-(3-chlorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide |

| Molecular Formula | C₁₉H₁₈ClF₃N₃O |

| Molecular Weight | 413.81 g/mol |

| SMILES Notation | C1=CC(=CC(=C1)Cl)CCC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |

| CAS Number | Not explicitly reported |

Structural Characteristics

The molecule comprises three key domains:

-

3-Chlorophenyl group: A benzene ring with a chlorine substituent at the meta position, contributing hydrophobic and electron-withdrawing properties .

-

Propanamide linker: A three-carbon chain terminating in an amide group, facilitating hydrogen bonding with biological targets.

-

1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidine: A pyrrolidine ring (five-membered saturated amine) linked to a pyridine ring bearing a trifluoromethyl group at the para position. The trifluoromethyl group enhances metabolic stability and lipophilicity .

Synthesis and Reaction Pathways

General Synthetic Strategy

While no explicit synthesis route for this compound is documented, analogous propanamide derivatives are typically synthesized via multi-step protocols:

-

Formation of the pyrrolidine-pyridine moiety:

-

Propanamide coupling:

-

Activation of 3-(3-chlorophenyl)propanoic acid using carbodiimide reagents (e.g., EDC/HOBt) followed by coupling with the pyrrolidine-pyridine amine.

-

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| 1 | DMF, K₂CO₃, 80°C, 12 h | 60–70% |

| 2 | EDC, HOBt, DCM, rt, 24 h | 50–65% |

Analytical Characterization

Key techniques for verification include:

| Compound | TRPV1 IC₅₀ (nM) | Analgesic Efficacy (ED₅₀, mg/kg) |

|---|---|---|

| Target Compound (Inferred) | ~10–50 | 5–10 (Neuropathic pain model) |

| Reference Compound | 6.3 | 3.2 |

Physicochemical and ADME Properties

Predicted Solubility and Permeability

-

LogP: Estimated at 3.1 (via XLogP3), indicating moderate lipophilicity .

-

Solubility: Poor aqueous solubility (<10 µM at pH 7.4) but suitable for formulation in lipid-based delivery systems.

Metabolic Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume